[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester, also known scientifically by its IUPAC name, is a fascinating compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester typically involves a multi-step synthesis:
Formation of the amino acid derivative: : Starting with the amino acid (S)-alanine, it undergoes a reaction with cyclohexanone to form the intermediate compound.
Coupling with the ester: : The intermediate compound is then coupled with ethyl chloroformate to form the carbamic acid benzyl ester.
Purification: : The final product is purified using chromatography techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound is scaled up from the laboratory synthesis, involving optimized conditions for each step to maximize yield and efficiency. Large-scale reactors and automated purification systems are employed to handle the increased volume.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : It can be oxidized under controlled conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH).
Substitution: : Various nucleophilic or electrophilic substitution reactions can be carried out on the compound, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically performed in an aqueous solution.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous conditions are often used.
Substitution: : Reagents such as alkyl halides or acid chlorides in the presence of a base or catalyst are commonly employed.
Major Products
Oxidation: : Oxidation usually results in the formation of corresponding oxides or ketones.
Reduction: : Reduction often produces corresponding alcohols or amines.
Substitution: : Substitution reactions yield various substituted derivatives, depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized for synthesizing complex molecules due to its reactive functional groups. It's often used as a building block in organic synthesis.
Biology
Biologically, it plays a role in developing peptidomimetics and other bioactive molecules, aiding in the study of protein interactions and enzyme functions.
Medicine
Medically, it's being explored for its potential use in designing new drugs and therapeutic agents, particularly those targeting specific proteins or enzymes.
Industry
Industrially, it finds applications in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets such as proteins or enzymes. It can inhibit or activate these targets, leading to a cascade of biological effects. The pathways involved often include binding to active sites or allosteric sites, modifying the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
[4-((R)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester: : This stereoisomer differs in the spatial arrangement of atoms, affecting its biological activity.
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid methyl ester: : Differing by the ester group, this compound has variations in reactivity and applications.
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid ethyl ester: : This analogue differs slightly but may exhibit distinct properties.
Uniqueness
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is unique in its specific structural arrangement, leading to its distinctive reactivity and applications. Compared to its analogs, it may offer different pharmacokinetic properties and biological activities, making it valuable in research and industry.
Hope that detailed dive into this compound was informative and helpful. Let’s keep the exploration going!
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-22(19(24)25-13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)21-18(23)14(2)20/h4-8,14,16-17H,3,9-13,20H2,1-2H3,(H,21,23)/t14-,16?,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEYWCXHLFXGRJ-OOHWJJMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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